Enantioselective Systemic Exposure: (R)-Nisoldipine Exhibits Approximately 5.5-Fold Lower AUC Than the (S)-Enantiomer Following Racemate Administration
In a clinical crossover study of 9 hypertensive patients with type-2 diabetes mellitus receiving racemic nisoldipine (20 mg/day coat-core tablets for 15 days), the (+)-nisoldipine enantiomer (identified as the eutomer) achieved a mean Cmax of 3.9 ng/ml (range 1.7–6.1) and AUC0–24 of 51.5 ng·ml⁻¹·h (range 29.0–74.0). In contrast, the (–)-nisoldipine enantiomer (distomer) yielded a mean Cmax of only 0.7 ng/ml (range 0.4–1.0) and AUC0–24 of 9.4 ng·ml⁻¹·h (range 5.9–12.8) [1][2]. The apparent oral clearance (Cl/f) of the (–)-enantiomer was 18.7 l·h⁻¹·kg⁻¹ versus 3.6 l·h⁻¹·kg⁻¹ for the (+)-enantiomer—a 5.2-fold difference. A separate pilot study in a hypertensive patient on multiple-dose racemic nisoldipine reported an AUC0–24 (+)/(–) ratio of approximately 8 [3]. The FDA prescribing information confirms that after oral administration of racemic nisoldipine, the concentration of the (+)-enantiomer is approximately 6 times higher than that of the (–)-enantiomer [4]. These data demonstrate that (R)-nisoldipine—the (–)-enantiomer or distomer—undergoes substantially more extensive presystemic elimination, resulting in markedly lower systemic exposure.
| Evidence Dimension | Systemic exposure after oral racemate administration (Cmax, AUC, Cl/f) |
|---|---|
| Target Compound Data | (–)-Nisoldipine (distomer): Cmax 0.7 ng/ml, AUC0–24 9.4 ng·ml⁻¹·h, Cl/f 18.7 l·h⁻¹·kg⁻¹ |
| Comparator Or Baseline | (+)-Nisoldipine (eutomer): Cmax 3.9 ng/ml, AUC0–24 51.5 ng·ml⁻¹·h, Cl/f 3.6 l·h⁻¹·kg⁻¹ |
| Quantified Difference | 5.5-fold lower Cmax; 5.5-fold lower AUC; 5.2-fold higher apparent oral clearance; (+)/(–) AUC ratio of ~6–8 |
| Conditions | Hypertensive patients with type-2 diabetes mellitus; racemic nisoldipine coat-core tablets 20 mg/day for 15 days; plasma samples analyzed by chiral HPLC-GC/MS |
Why This Matters
For researchers designing enantioselective pharmacokinetic or metabolism studies, (R)-nisoldipine enables direct investigation of the high-clearance distomer pathway independent of the eutomer, which is impossible using the racemate alone.
- [1] Marques MP, Coelho EB, Dos Santos NA, Geleilete TJ, Lanchote VL. Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus. Eur J Clin Pharmacol. 2002;58(9):607-614. doi:10.1007/s00228-002-0528-4. PMID: 12483453. View Source
- [2] Marques MP et al. Eur J Clin Pharmacol. 2002;58(9):607-614. Data also indexed at Infona.pl: https://www.infona.pl/resource/bwmeta1.element.springer-10e99cd6-0ac3-37a6-9bfd-2bebba8d35e4 View Source
- [3] Marques MP, Coelho EB, Dos Santos NA, Geleilete TJ, Lanchote VL. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. J Chromatogr B Biomed Sci Appl. 2001;762(1):87-95. doi:10.1016/S0378-4347(01)00352-8 (AUC0-24 (+)/(–) ratio of approximately 8 in a hypertensive patient). View Source
- [4] RxReasoner. Nisoldipine Pharmacology: Pharmacokinetic Properties. Available at: https://www.rxreasoner.com/substances/nisoldipine/pharmacology (citing FDA prescribing information: (+)-nisoldipine concentration approximately 6 times higher than (–)-nisoldipine). View Source
